molecular formula C17H10ClF3N2OS2 B2772845 5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one CAS No. 2065711-40-0

5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one

Cat. No.: B2772845
CAS No.: 2065711-40-0
M. Wt: 414.85
InChI Key: YEWXSUMQTOOGGC-AWNIVKPZSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The electron-withdrawing trifluoromethyl group could potentially influence the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing trifluoromethyl group and the electron-donating methylthio group. These groups could potentially make the compound more reactive towards electrophilic or nucleophilic reagents, respectively .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of complex organic compounds often involves multi-step reactions, including condensation, Michael addition, and cyclization processes. For example, 1,3,5-Tris(hydrogensulfato) benzene has been used as an efficient catalyst for the synthesis of bis(pyrazol-5-ols) derivatives, highlighting a methodology that could be applicable for synthesizing related compounds (Karimi-Jaberi et al., 2012).
  • Another study on the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives showcases a three-step synthesis pathway, which might share similarities with the synthesis of the queried compound (Bradiaková et al., 2009).

Applications in Medicinal Chemistry

  • Research on tetrazole derivatives, for instance, provides insight into the docking studies and potential as COX-2 inhibitors, indicating a broader interest in heterocyclic compounds for therapeutic purposes (Al-Hourani et al., 2015).
  • Compounds with thiazolone and pyrazole groups have been explored for their anticancer activities, suggesting that similar structures could also have significant pharmacological relevance (Gomha et al., 2015).

Materials Science and Polymer Research

  • In the realm of materials science, sulfur-containing aromatic polyimides have been synthesized for their high refractive indices and small birefringence, hinting at the utility of sulfur and fluorine-containing compounds in advanced materials (Tapaswi et al., 2015).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Alternatively, it could be used as a starting point for the synthesis of new compounds .

Properties

IUPAC Name

(5E)-5-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]methylidene]-2-methylsulfanyl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2OS2/c1-25-16-23-15(24)13(26-16)6-9-2-4-10(5-3-9)14-12(18)7-11(8-22-14)17(19,20)21/h2-8H,1H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWXSUMQTOOGGC-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C(=CC2=CC=C(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)/C(=C\C2=CC=C(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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